Cyclopentane, 1-acetyl-1,2-epoxy-

Description

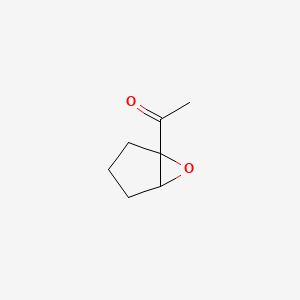

Cyclopentane, 1-acetyl-1,2-epoxy- is an oxygenated cyclopentane derivative featuring an acetyl group and an epoxide ring. It has been identified in diverse plant extracts, including Olea dioica (1.62% relative peak area) , pomegranate seeds (11.36%) , Ziziphus lotus leaves (0.4226%) , and oyster mushrooms (1.11% under microwave drying) .

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

1-(6-oxabicyclo[3.1.0]hexan-1-yl)ethanone |

InChI |

InChI=1S/C7H10O2/c1-5(8)7-4-2-3-6(7)9-7/h6H,2-4H2,1H3 |

InChI Key |

OAVZVNDSDPGHBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C12CCCC1O2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of Cyclopentane, 1-acetyl-1,2-epoxy- against various cancer cell lines. For instance, it demonstrated significant cytotoxicity with an IC50 value of 23.84 μg/mL against MDA-MB-231 cells (a triple-negative breast cancer cell line) while showing minimal toxicity to normal liver cells (IC50 value: 157.37 μg/mL) . This selective toxicity suggests its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Properties

Cyclopentane, 1-acetyl-1,2-epoxy- has been noted for its anti-inflammatory effects. It was identified as one of the bioactive components in the crude extract of Ruellia tuberosa, which exhibited the ability to induce reactive oxygen species (ROS) and modulate inflammation pathways . Such properties make it a candidate for further research in treating inflammatory diseases.

Antiviral Effects

The compound has shown promise in antiviral applications as well. In vitro studies indicated that it possesses antiviral properties that could be beneficial in the context of viral infections, including potential effects against SARS-CoV-2 . This aspect is particularly relevant given the ongoing need for effective antiviral agents.

Natural Products Research

Cyclopentane, 1-acetyl-1,2-epoxy- is often studied within the context of plant extracts for its role as a phytochemical. It was detected among other compounds in ethanolic extracts from pomegranate seeds and other plants, where it contributed to the overall antioxidant activity . The identification of such compounds is crucial for developing natural remedies and supplements.

Antioxidant Activity

The compound has been linked to significant antioxidant activity , which is essential for protecting cells from oxidative stress. Its presence in various plant extracts positions it as a valuable component for formulating dietary supplements aimed at enhancing health through oxidative stress reduction .

Epoxy Resins

In materials science, Cyclopentane, 1-acetyl-1,2-epoxy- can be utilized in the formulation of epoxy resins. These resins are known for their strong adhesive properties and resistance to environmental degradation, making them suitable for use in construction and manufacturing industries . The incorporation of such compounds can enhance the performance characteristics of epoxy systems.

Case Studies and Experimental Findings

| Study | Application | Findings |

|---|---|---|

| Mukherjee et al., 2023 | Anticancer | IC50: 23.84 μg/mL against MDA-MB-231; low toxicity to normal cells |

| Guefack et al., 2024 | Anti-inflammatory | Induced ROS; potential for treating inflammation |

| Moon et al., 2010 | Antiviral | Demonstrated antiviral properties; relevance to SARS-CoV-2 |

These findings illustrate the multifaceted applications of Cyclopentane, 1-acetyl-1,2-epoxy-, showcasing its potential across various scientific disciplines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Cyclopentanone Derivatives

- Cyclopentanone, 2,6-dimethyl- (CAS 10080-41-8): Shares a cyclopentane backbone but lacks the acetyl-epoxy moiety. Exhibits cytotoxic, antimicrobial, and antimalarial activities .

- Cyclopentane, methyl- (CAS 96-37-7): A simpler hydrocarbon analog used in refrigerants . Unlike the acetyl-epoxy derivative, it lacks oxygen functional groups, limiting its bioactivity relevance.

2.2 Oxygenated Cyclopentane Derivatives

- 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- : Co-occurs with cyclopentane, 1-acetyl-1,2-epoxy- in pomegranate seeds and Ruellia tuberosa extracts. Demonstrates sedative, cytotoxic, and anti-inflammatory properties .

- 2-Furancarboxylic acid: Found alongside the target compound in Olea dioica. Known for bactericidal and fungicidal effects, contrasting with the unknown activity of the acetyl-epoxy derivative .

Functional and Pharmacological Comparisons

Q & A

Q. What are the key physicochemical properties of 1-acetyl-1,2-epoxy-cyclopentane, and how can they be experimentally determined?

- Methodological Answer: Key properties include melting point (−51°C), boiling point (130–131°C), and vapor pressure (data unavailable). Experimental determination involves:

- Differential Scanning Calorimetry (DSC) for thermal transitions (melting point) .

- Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) to verify purity and volatility, as demonstrated in biomarker studies .

- Density measurements using pycnometry (reported density: 0.951 g/cm³ at 25°C) .

- Structural validation via Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm acetyl and epoxy functional groups.

Q. How can researchers synthesize 1-acetyl-1,2-epoxy-cyclopentane, and what are critical reaction parameters?

- Methodological Answer: Synthesis typically involves epoxidation of cyclopentene derivatives followed by acetylation:

- Epoxidation : Use peroxides (e.g., H₂O₂) under alkaline conditions to form the 1,2-epoxy group, optimizing temperature (e.g., 40–60°C) and reaction time .

- Acetylation : Introduce the acetyl group via nucleophilic substitution or Friedel-Crafts acylation, controlling stoichiometry and catalyst choice (e.g., Lewis acids like AlCl₃) .

- Monitor reaction progress with thin-layer chromatography (TLC) and purify via fractional distillation or column chromatography.

Q. What in vitro assays are suitable for evaluating the antiviral activity of 1-acetyl-1,2-epoxy-cyclopentane?

- Methodological Answer:

- Plaque reduction assays using viral models (e.g., influenza, herpesviruses) to quantify inhibition of viral replication .

- Cytotoxicity testing (e.g., MTT assay) to differentiate antiviral effects from general cell toxicity .

- Molecular docking studies to predict interactions between the compound and viral targets (e.g., protease or polymerase enzymes) .

Advanced Research Questions

Q. How can thermodynamic models reconcile contradictions in cyclopentane derivatives’ performance as refrigerants versus their flammability risks?

- Methodological Answer:

- Use Equations of State (EoS) like the Peng-Robinson or SAFT models to predict thermodynamic behavior (e.g., critical temperature , pressure ) .

- Validate models against experimental data from NIST ThermoData Engine and DIPPR 801 databases for parameters like acentric factor () and heat capacity .

- Conduct flammability testing (e.g., ASTM E681) to quantify lower/upper explosive limits (LEL/UEL) and integrate results into risk-benefit analyses .

Q. What advanced techniques can resolve structural ambiguities in 1-acetyl-1,2-epoxy-cyclopentane derivatives?

- Methodological Answer:

- X-ray crystallography : Resolve stereochemistry and confirm epoxy ring geometry .

- Nuclear Magnetic Resonance (NMR) : Use and NMR to assign acetyl group positioning and verify epoxy ring stability under varying pH/temperature .

- Computational chemistry : Perform density functional theory (DFT) calculations to predict bond angles and compare with experimental data .

Q. How do surfactants influence the formation and destabilization of cyclopentane hydrates in industrial pipelines?

- Methodological Answer:

- Hydrate formation studies : Simulate pipeline conditions (high pressure, low temperature) and monitor hydrate crystallization kinetics using high-pressure autoclaves .

- Surfactant screening : Test ionic (e.g., SDS) and non-ionic surfactants at varying concentrations, measuring critical micelle concentration (CMC) via surface tension assays .

- Microscopy and Raman spectroscopy : Characterize hydrate crystal morphology and surfactant adsorption at the hydrate-liquid interface .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for 1-acetyl-1,2-epoxy-cyclopentane?

- Methodological Answer:

- Meta-analysis : Compare datasets across studies, ensuring consistent assay protocols (e.g., cell lines, viral strains) .

- Dose-response validation : Replicate experiments under controlled conditions (e.g., fixed exposure time, standardized compound purity) .

- Mechanistic studies : Use gene expression profiling (RNA-seq) or proteomics to identify off-target effects that may explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.